molecular formula C15H14O B140433 (S)-(-)-1-(9-Fluorenyl)ethanol CAS No. 151775-20-1

(S)-(-)-1-(9-Fluorenyl)ethanol

Cat. No. B140433
M. Wt: 210.27 g/mol
InChI Key: YSCDFPXLCCWBIS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-(-)-1-(9-Fluorenyl)ethanol” is a chemical compound with the molecular formula C15H14O . It has a molecular weight of 210.27 g/mol . The compound is used in laboratory settings and for the synthesis of other substances .


Molecular Structure Analysis

The molecular structure of “(S)-(-)-1-(9-Fluorenyl)ethanol” consists of a fluorenyl group (a polycyclic aromatic hydrocarbon) attached to an ethanol group . The compound’s SMILES string representation is CC@HC1C2=C(C=CC=C2)C3=C1C=CC=C3 .


Physical And Chemical Properties Analysis

“(S)-(-)-1-(9-Fluorenyl)ethanol” is a light yellow powder . It has a melting point of 102 - 104°C and is soluble in ethanol and chloroform .

Scientific Research Applications

Carbocation Formation and Transition

  • The substituted fluorenyl cation, 9-(diphenylmethyl)fluoren-9-yl cation, formed from its corresponding alcohol under stable ion conditions, can transform to a substituted diphenyl methyl cation via an apparent 1,2-hydrogen shift. This process involves photoproducts derived from cation or radical pathways, indicating a potential in photochemical studies (Mladenova et al., 2001).

By-product in Acetylation Processes

  • 1,1-Di(9-fluorenyl)ethanol is identified as a by-product in the acetylation of 9-fluorenyllithium. It showcases the molecular interactions, such as hydrogen bonding, that contribute to the structural dynamics of fluorenyl-containing compounds (Meyers et al., 2001).

Chemoenzymatic Synthesis

  • The enantiomers of 1-(9H-fluoren-9-yl)ethanol were resolved through a kinetically controlled transesterification process, demonstrating the potential for stereoselective processes in the synthesis of chirally pure compounds (Borowiecki et al., 2013).

Solvatochromism Studies

  • Benzo[b]fluorenone, related to fluorenyl compounds, exhibits solvatochromism in various solvents. These studies contribute to understanding solvent effects on fluorenyl derivatives, useful in spectroscopic analysis (Jamison et al., 2006).

Metabolism Studies

  • The metabolism of fluorenylacetamide, a compound related to fluorenyl alcohols, was studied to understand the formation of ketone and alcohol metabolites, providing insights into the metabolic pathways of fluorenyl derivatives (Kaplan & Gutmann, 1979).

Complexation and Extraction Studies

  • Studies on dihydroxy and hydroxy fluorenyl compounds forming inclusion complexes with alcohols, such as ethanol extraction from aqueous solutions, reveal the potential application in separation processes and understanding molecular interactions (Toda et al., 1983).

Solid-Liquid Phase Equilibrium

  • The solubility and phase equilibrium of fluorenone (related to fluorenyl alcohols) in various solvents including ethanol, contribute to the understanding of its solubility and interaction characteristics, useful in material and chemical engineering applications (Wei et al., 2012).

Photocatalysis

  • Fluorenone, similar in structure to fluorenyl alcohols, can act as a metal-free photocatalyst for oxidation of alcohols using visible light. This indicates potential photocatalytic applications of fluorenyl derivatives (Schilling et al., 2018).

Protective Group Chemistry

  • The (S)-(-)-1-(9-Fluorenyl)ethanol structure is related to studies in protecting groups for alcohols, acids, and amines, demonstrating its potential application in synthetic chemistry for selective reactions and stability enhancement (Soley & Taylor, 2019).

Hydrogen Bond Network Studies

  • The (9-Methyl-fluoren-9-yl)-silanetriol, closely related to (S)-(-)-1-(9-Fluorenyl)ethanol, has been used to study the hydrogen-bonded network formation with alcohols and water, indicating its role in molecular architecture and material design (Schneider et al., 1999).

Safety And Hazards

The compound is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if it contacts the skin, flushing eyes with water if it contacts the eyes, and rinsing the mouth with water if swallowed .

properties

IUPAC Name

(1S)-1-(9H-fluoren-9-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCDFPXLCCWBIS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583341
Record name (1S)-1-(9H-Fluoren-9-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-1-(9-Fluorenyl)ethanol

CAS RN

151775-20-1
Record name (1S)-1-(9H-Fluoren-9-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-1-(9-Fluorenyl)ethanol
Reactant of Route 2
(S)-(-)-1-(9-Fluorenyl)ethanol
Reactant of Route 3
Reactant of Route 3
(S)-(-)-1-(9-Fluorenyl)ethanol
Reactant of Route 4
(S)-(-)-1-(9-Fluorenyl)ethanol
Reactant of Route 5
(S)-(-)-1-(9-Fluorenyl)ethanol
Reactant of Route 6
Reactant of Route 6
(S)-(-)-1-(9-Fluorenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.